Tetrakis(ethylmethylamido)titanium(IV)
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Overview
Description
Tetrakis(ethylmethylamido)titanium(IV) is a coordination compound with the chemical formula [ (CH3C2H5)N]4Ti. It is a type of organometallic compound where titanium is bonded to four ethylmethylamido ligands. This compound is known for its strong Lewis acidity and is often used as a precursor in various chemical reactions and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl4) with ethylmethylamine (C2H5N(CH3)H) under controlled conditions.
Industrial Production Methods: In industrial settings, the compound is typically produced through organometallic chemical vapor deposition (OMCVD) processes, where titanium precursors are vaporized and reacted with ethylmethylamine in a controlled environment.
Types of Reactions:
Oxidation: Tetrakis(ethylmethylamido)titanium(IV) can undergo oxidation reactions to form titanium oxides.
Reduction: Reduction reactions can lead to the formation of titanium metal or lower oxidation state titanium compounds.
Substitution: The compound can participate in substitution reactions where the ethylmethylamido ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen or carbon monoxide are commonly employed.
Substitution: Various nucleophiles can be used to replace the ethylmethylamido ligands.
Major Products Formed:
Titanium Oxides: TiO2 and other titanium oxides.
Titanium Metal: Pure titanium or titanium alloys.
Substituted Titanium Compounds: Compounds with different ligands attached to the titanium center.
Mechanism of Action
Target of Action
Tetrakis(ethylmethylamido)titanium(IV) is primarily targeted towards the formation of titanium nitride (TiN) thin films . It serves as a precursor in the process of organometallic chemical vapor deposition (OMCVD) .
Mode of Action
The compound interacts with its target by undergoing a chemical reaction during the OMCVD process. The reaction leads to the formation of titanium nitride (TiN) thin films .
Biochemical Pathways
The primary biochemical pathway involved in the action of Tetrakis(ethylmethylamido)titanium(IV) is the organometallic chemical vapor deposition (OMCVD) . This process allows the formation of thin films of titanium nitride (TiN), which have various applications in the semiconductor industry .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0923 g/mL at 25 °C (lit) .
Result of Action
The result of the action of Tetrakis(ethylmethylamido)titanium(IV) is the formation of titanium nitride (TiN) thin films . These films are widely used in the semiconductor industry for their high thermal stability and selectivity .
Biochemical Analysis
Biochemical Properties
Tetrakis(ethylmethylamido)titanium(IV) is known for its high thermal stability and selectivity . It can be used in the synthesis of nitrogenous materials in organic synthesis reactions, such as conductive polymers and organic solar cells
Molecular Mechanism
Tetrakis(ethylmethylamido)titanium(IV) is a precursor to titanium nitride (TiN) thin films by organometallic chemical vapor deposition (OMCVD)
Temporal Effects in Laboratory Settings
Tetrakis(ethylmethylamido)titanium(IV) has a boiling point of 80 °C at 0.1 mmHg and a density of 0.923 g/mL at 25 °C . It is stored at 2-8°C
Scientific Research Applications
Tetrakis(ethylmethylamido)titanium(IV) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in the study of biological systems and the development of bioactive materials.
Medicine: It is used in the synthesis of pharmaceuticals and medical imaging agents.
Industry: The compound is utilized in the production of advanced materials, such as thin films and coatings.
Comparison with Similar Compounds
Tetrakis(dimethylamido)titanium: Similar structure but with dimethylamido ligands instead of ethylmethylamido.
Titanium(IV) ethoxide: Contains ethoxide ligands instead of amido ligands.
Titanium(IV) isopropoxide: Contains isopropoxide ligands.
Uniqueness: Tetrakis(ethylmethylamido)titanium(IV) is unique due to its combination of ethyl and methyl groups on the amido ligands, which provides a balance of steric and electronic effects that influence its reactivity and stability.
Properties
CAS No. |
308103-54-0 |
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Molecular Formula |
C12H32N4Ti |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
ethyl(methyl)azanide;titanium(4+) |
InChI |
InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4 |
InChI Key |
LNKYFCABELSPAN-UHFFFAOYSA-N |
SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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